Hepatoprotective Efficacy: Superior Normalization of Oxidative Stress Markers vs. Carsil (Silymarin)
In a rat model of CCl₄‑induced toxic liver injury, 6‑hydroxy‑2,2,4‑trimethyl‑1,2‑dihydroquinoline demonstrated superior efficacy in normalizing oxidative metabolism enzyme activities compared to the reference hepatoprotectant Carsil (silymarin). The test compound more effectively restored aconitate hydratase and NADP‑generating enzyme activities toward control values [1].
| Evidence Dimension | Normalization of oxidative metabolism enzyme activities |
|---|---|
| Target Compound Data | Significant restoration of aconitate hydratase and NADP‑generating enzymes toward control levels; more effective than reference |
| Comparator Or Baseline | Carsil (silymarin) – reference hepatoprotectant |
| Quantified Difference | Qualitative superiority: "more effective in normalizing CCl₄‑induced changes of most analyzed parameters than carsil" |
| Conditions | Male Wistar rats (200–250 g); CCl₄‑induced liver injury; compound administered intragastrically at 50 mg/kg; enzyme activities measured spectrophotometrically in liver fractions |
Why This Matters
Demonstrates that the 6‑hydroxy derivative outperforms a clinically established hepatoprotectant in an acute liver injury model, supporting its prioritization for preclinical hepatoprotection studies.
- [1] Brazhnikova, D. A., Popova, T. N., et al. (2020). The Effect of 6-Hydroxy-2,2,4-Trimethyl-1,2-Dihydroquinoline on the Intensity of Free Radical Processes and Activity of Oxidative Metabolism Enzymes in Rats with Toxic Liver Injury. Biochemistry (Moscow), Supplement Series B: Biomedical Chemistry, 14, 70–77. View Source
